molecular formula C12H8N2OS B13895394 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol

5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol

Cat. No.: B13895394
M. Wt: 228.27 g/mol
InChI Key: NOGFPHGIAJYOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that features a fused ring system combining pyridine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further transformed into the desired compound . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C12H8N2OS/c15-11-7-10(8-3-1-2-5-13-8)14-9-4-6-16-12(9)11/h1-7H,(H,14,15)

InChI Key

NOGFPHGIAJYOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.